molecular formula C8H14O B1442806 Spiro[2.5]octan-6-ol CAS No. 22428-83-7

Spiro[2.5]octan-6-ol

Cat. No.: B1442806
CAS No.: 22428-83-7
M. Wt: 126.2 g/mol
InChI Key: JGNHJDIXNUPEFZ-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-6-ol is a chemical compound with the CAS Number: 22428-83-7 . It has a molecular weight of 126.2 and its IUPAC name is this compound . It is typically in powder form .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a unique spiro[2.5]octane skeleton . The structure was elucidated primarily by NMR experiments .


Physical and Chemical Properties Analysis

This compound has a melting point of 37-38 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Conformational Properties and Spectroscopy Spiro[2.5]octan-6-ol has been studied for its conformational properties using proton magnetic resonance (PMR) spectra. The free energy difference for axial-equatorial conformational equilibrium and the Arrhenius activation energy of ring inversion have been key areas of research, offering insights into its structural dynamics (Orahovats, Dimitrov, & Spassov, 1970).

  • Synthesis Techniques Research has been conducted on the synthesis of this compound and its derivatives. One study described the cycloalumination of methylenecyclobutane leading to various spiro compounds, including this compound, highlighting advanced synthetic methods (D’yakonov, Finkelshtein, & Ibragimov, 2007).

  • Cationic Rearrangements Studies have been performed on the cationic rearrangements of this compound derivatives. These studies have contributed to the understanding of cyclohexyl cations and their stabilization by adjacent spirocyclopropane rings (Prakash, Fung, Olah, & Rawdah, 1987).

  • Molecular Structure Analysis The molecular structure of related compounds like 6,6-dimethyl-1-oxa-spiro[2.5]octane has been investigated using microwave spectroscopy and molecular mechanics calculations. These studies provide insights into the structural parameters and conformational isomers of these spiro compounds (Boulebnane, Roussy, & Iratçabal, 1987).

  • Chemical Reactivity and Synthesis of Derivatives Research into the chemical reactivity of this compound derivatives has been conducted, focusing on their reactions with various reagents to produce novel compounds. Such studies are crucial for developing new materials with potential applications in various fields (Tsuno, Kondo, & Sugiyama, 2006).

  • Polymerization Studies this compound and its derivatives have been explored in the context of polymerization. Studies have examined the polymerization behavior of compounds like 1-oxa-spiro[2.5]octa-4,7-dien-6-ones, contributing to the development of new polymeric materials (Kubo, Itoh, Tsuji, Oda, Takeuchi, & Itoh, 1998).

Safety and Hazards

Spiro[2.5]octan-6-ol is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes .

Properties

IUPAC Name

spiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNHJDIXNUPEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structural characterization of Spiro[2.5]octan-6-ol based on the research paper?

A1: The research paper titled "Proton magnetic resonance spectra and conformational properties of this compound" [] focuses on utilizing proton magnetic resonance spectroscopy to analyze the conformational properties of the compound. While the abstract doesn't provide specific values for molecular formula or weight, it highlights the use of spectroscopic data, specifically proton NMR, to understand the structural features and conformational preferences of this compound.

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